3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid
Description
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted with a pyrrolidine-2,5-dione ring and a morpholine-linked aniline group. This structure confers unique physicochemical properties, including moderate solubility in polar solvents (e.g., DMSO) and a molecular weight of ~425 g/mol. The morpholine moiety enhances bioavailability by improving membrane permeability, while the pyrrolidine dione ring may contribute to hydrogen-bonding interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways .
Properties
IUPAC Name |
3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-19-13-18(20(26)24(19)17-3-1-2-14(12-17)21(27)28)22-15-4-6-16(7-5-15)23-8-10-29-11-9-23/h1-7,12,18,22H,8-11,13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJKJLXNOOVERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Attachment of the Phenyl Group: This step involves the coupling of the morpholine derivative with a phenylamine under suitable conditions.
Formation of the Pyrrolidinone Moiety: This is typically done through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solid-phase synthesis and transition metal catalysis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, converting them to alcohols.
Substitution: The aromatic phenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products of these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a biochemical probe, helping to elucidate the function of specific proteins and enzymes.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid exerts its effects involves interaction with specific molecular targets. The morpholine ring and phenyl group allow the compound to bind to proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with derivatives containing morpholine, pyrrolidine dione, or benzoic acid motifs. Key comparisons include:
Key Findings:
Bioactivity : Unlike benzimidazole derivatives (e.g., ’s 3s/3t), which exhibit proton pump inhibition via sulfonyl groups , the target compound’s pyrrolidine dione and benzoic acid moieties suggest divergent mechanisms, possibly targeting kinases or inflammatory mediators.
Solubility and Stability: The morpholine group in the target compound enhances solubility compared to naphthoquinones like isoshinanolone, which rely on lipophilic interactions . However, the pyrrolidine dione may reduce metabolic stability relative to benzimidazoles.
Synthetic Complexity: The target compound’s multi-step synthesis (e.g., coupling of morpholine-aniline to pyrrolidine dione) contrasts with simpler natural products like isoshinanolone, which are isolated directly from plant extracts .
Methodological Considerations
Dose-effect analyses for such compounds often employ rapid graphic methods to estimate median effective doses (ED₅₀) and confidence limits, as described by Litchfield and Wilcoxon . For example, the target compound’s potency could be benchmarked against benzimidazole derivatives using these protocols to assess relative efficacy in enzyme inhibition assays.
Biological Activity
The compound 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article examines its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of cinnamic acids and derivatives , characterized by a benzene ring and a carboxylic acid group. Its chemical formula is with a molecular weight of approximately 476.43 g/mol. The presence of the morpholine ring enhances its biological activity by potentially influencing its interaction with various biological targets.
Research indicates that compounds similar to This compound can modulate several biological pathways:
- Protein Degradation Systems : Studies show that derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and could have implications in aging and cancer therapy .
- Enzyme Interaction : In silico studies suggest that similar benzoic acid derivatives might act as potent binders to cathepsins B and L, enzymes involved in protein degradation. The interaction involves specific binding sites that facilitate the activation of these enzymes, enhancing their proteolytic activity .
- Antioxidant Activity : Compounds in this class have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress—a factor implicated in various diseases, including cancer and neurodegenerative disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of This compound :
Case Studies
- Cell-Based Assays : In studies involving human foreskin fibroblasts, compounds similar to This compound demonstrated significant enhancement of proteasomal activity without cytotoxic effects at concentrations up to 10 μg/mL. This suggests potential applications in anti-aging therapies .
- Cancer Research : The compound's ability to modulate protein degradation pathways may provide therapeutic benefits in cancer treatment by promoting apoptosis in cancer cells while sparing normal cells. Further exploration in various cancer cell lines has shown promising results regarding its antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
